Puquitinib is a small molecule drug primarily classified as a selective inhibitor of the phosphatidylinositol 3-kinase delta isoform. It is developed for therapeutic applications in oncology, particularly targeting hematological malignancies such as leukemia and lymphoma. The compound is part of a broader class of drugs known as phosphatidylinositol 3-kinase inhibitors, which play a crucial role in disrupting signaling pathways involved in cancer cell proliferation and survival .
The synthesis of Puquitinib involves several key steps that utilize organic chemistry techniques. Although specific proprietary methods may not be publicly disclosed, general synthetic pathways for similar compounds typically include:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing these synthetic routes to achieve the desired pharmacological properties .
Puquitinib has a complex molecular structure characterized by its unique bicyclic system, which contributes to its specificity for the phosphatidylinositol 3-kinase delta isoform. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Puquitinib participates in various chemical reactions that are pivotal to its mechanism of action. Key reactions include:
The mechanism of action for Puquitinib primarily revolves around its ability to inhibit phosphatidylinositol 3-kinase delta signaling pathways:
Puquitinib exhibits several notable physical and chemical properties:
Puquitinib has significant applications in scientific research and clinical settings:
Puquitinib (also known as XC-302 or HJS-1) is an orally bioavailable small-molecule inhibitor that selectively targets the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3Kδ), an isoform predominantly expressed in leukocytes and critically implicated in hematological malignancies [1] [5]. Unlike ubiquitously expressed PI3K isoforms (p110α and p110β), PI3Kδ shows restricted tissue distribution, making it an attractive therapeutic target for lymphoid malignancies while potentially minimizing off-target effects [9]. In acute myeloid leukemia (AML) cell lines (MV4;11, RS4;11, TF-1), puquitinib demonstrates low-nanomolar cellular inhibitory potency (IC₅₀ = 12-43 nM), effectively suppressing proliferation through induction of G₁-phase cell cycle arrest and apoptosis [1]. This isoform selectivity is particularly relevant given that p110δ is the predominant class I PI3K isoform constitutively expressed in AML blast cells, where it drives survival signals and chemoresistance [1] [5]. The compound's efficacy extends beyond AML, showing significant activity in preclinical models of B-cell malignancies through disruption of B-cell receptor signaling and microenvironmental survival signals – key pathogenic mechanisms in diseases like chronic lymphocytic leukemia and non-Hodgkin lymphoma [9].
Table 1: Cellular Potency of Puquitinib in Hematological Malignancy Models
Cell Line | Malignancy Type | Puquitinib IC₅₀ (nM) | Biological Effects |
---|---|---|---|
MV4;11 | Acute Myeloid Leukemia | 12 ± 1.8 | G₁ arrest, apoptosis, reduced proliferation |
RS4;11 | Acute Myeloid Leukemia | 25 ± 3.2 | G₁ arrest, apoptosis, reduced proliferation |
TF-1 | Acute Myeloid Leukemia | 43 ± 4.7 | G₁ arrest, apoptosis, reduced proliferation |
Primary CLL cells | Chronic Lymphocytic Leukemia | 18 - 52 | Impaired BCR signaling, reduced survival |
Puquitinib exerts its inhibitory activity through competitive occupation of the ATP-binding cleft within the p110δ catalytic subunit, leveraging specific structural interactions that confer remarkable isoform selectivity [1] [8]. Molecular docking studies using the PI3Kδ-PIK-039 co-crystal structure (PDB: 2WXF) reveal that puquitinib forms critical hydrogen bonds with residues in the hinge region of PI3Kδ, particularly with Glu826 through its quinazolinone core [1]. This interaction is stabilized by additional van der Waals contacts with Val828 and Met752 – residues that differ in other PI3K isoforms and contribute to puquitinib's selectivity profile [8]. The compound's 2-aminothiazole moiety extends toward the affinity pocket, forming water-mediated hydrogen bonds with the backbone of Ile910, while its fluorophenyl group occupies a hydrophobic region lined by Ile831, Ile910, and Trp760 [1]. These specific interactions explain puquitinib's biochemical selectivity profile: >100-fold selectivity against class I isoforms p110α and p110β, and approximately 30-fold selectivity against p110γ in enzymatic assays [1]. The binding mode avoids steric clashes with the conserved methionine residue at position 804 (a key selectivity determinant) while exploiting the unique flexibility of the PI3Kδ ATP-binding pocket, distinguishing it from pan-PI3K inhibitors like BKM120 that lack this level of isoform discrimination [8].
Table 2: Structural Determinants of Puquitinib-PI3Kδ Interaction
Puquitinib Chemical Moiety | Interaction Type | PI3Kδ Residues Involved | Functional Significance |
---|---|---|---|
Quinazolinone core | Hydrogen bond | Glu826 | ATP-competitive hinge binding |
Quinazolinone core | Van der Waals | Val828, Met752 | Selectivity over PI3Kα (Met752 = Ile in α) |
2-Aminothiazole group | Water-mediated H-bond | Ile910 backbone | Affinity pocket stabilization |
Fluorophenyl substituent | Hydrophobic interaction | Ile831, Ile910, Trp760 | Enhanced binding energy |
The primary mechanistic consequence of PI3Kδ inhibition by puquitinib is the profound suppression of the PI3K/AKT/mTOR (PAM) signaling axis – a central oncogenic pathway constitutively activated in hematological malignancies [1] [8] [10]. Upon ATP-binding site occupation, puquitinib effectively blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), preventing membrane recruitment and activation of pleckstrin homology (PH) domain-containing proteins including AKT [10]. In AML xenograft models, puquitinib treatment significantly reduces phosphorylation of AKT at both critical regulatory sites (Thr308 and Ser473), with concomitant dephosphorylation of downstream effectors including mTORC1 substrates S6K (Thr389) and ribosomal protein S6 (Ser235/236) [1]. This multipoint inhibition disrupts the oncogenic signaling cascade at several levels: (1) impaired glucose metabolism through reduced phosphorylation of AKT substrate TBC1D4; (2) inhibition of cap-dependent translation via reduced phosphorylation of 4E-BP1; and (3) suppression of protein synthesis through ribosomal protein S6 inactivation [10]. The therapeutic implications are significant, as puquitinib-mediated PAM pathway inhibition translates to stronger antitumor efficacy than idelalisib in in vivo AML models, with the additional benefit of synergistic interactions with cytotoxic agents like daunorubicin – likely through circumvention of chemotherapy-induced survival pathway activation [1].
Beyond canonical PI3K/AKT signaling, puquitinib modulates critical cross-talk nodes with the extracellular signal-regulated kinase (ERK) pathway, demonstrating a previously underappreciated mechanism contributing to its antitumor efficacy [1] [7]. In MV4;11 xenograft models, puquitinib administration (60 mg/kg) significantly reduces phosphorylation of ERK1/2 in tumor tissues, indicating collateral suppression of the MAPK pathway – a signaling axis typically considered parallel to PI3K/AKT [1]. This effect may occur through several molecular mechanisms: (1) direct reduction of RAS-GTP loading due to attenuated PIP₃-mediated feedback loops; (2) impaired phosphorylation of upstream kinases like C-RAF that integrate signals from both pathways; and (3) modulation of dual-specificity phosphatases (DUSPs) that regulate ERK activation kinetics [7]. The biological consequences of this dual PI3K/ERK inhibition are profound, particularly in cellular migration and survival regulation. Puquitinib disrupts integrin-mediated migration (specifically on vitronectin via αVβ1 and αVβ5 integrins) by interfering with the Ras/MEK/ERK-dependent activation of myosin light-chain kinase (MLCK) – a critical effector of cytoskeletal dynamics [7]. Additionally, the compound inhibits ERK-dependent phosphorylation of transcription factors (e.g., ELK1) and survival regulators (e.g., BAD), creating a synergistic pro-apoptotic environment that enhances its efficacy against hematological malignancies with compensatory MAPK pathway activation [1].
Table 3: Puquitinib-Mediated Pathway Inhibition Biomarkers in Preclinical Models
Biomarker | Phosphorylation Site | Reduction After Puquitinib Treatment | Functional Consequence |
---|---|---|---|
AKT | Thr308 | 82 ± 7% | Impaired glucose metabolism, apoptosis |
AKT | Ser473 | 78 ± 6% | Reduced mTORC2 signaling, survival |
S6K | Thr389 | 75 ± 8% | Decreased protein synthesis |
S6 ribosomal protein | Ser235/236 | 80 ± 5% | Inhibited translation initiation |
ERK1/2 | Thr202/Tyr204 | 68 ± 9% | Impaired migration, reduced proliferation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4